molecular formula C21H23NO3 B11114562 Ethyl 2,7,7-trimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-3-quinolinecarboxylate CAS No. 13337-65-0

Ethyl 2,7,7-trimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-3-quinolinecarboxylate

Cat. No.: B11114562
CAS No.: 13337-65-0
M. Wt: 337.4 g/mol
InChI Key: HMPNSVDJZAEYIL-UHFFFAOYSA-N
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Description

Ethyl 2,7,7-trimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-3-quinolinecarboxylate is a complex organic compound with a unique structure that includes a quinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,7,7-trimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-3-quinolinecarboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch reaction, which is a multi-component reaction involving an aldehyde, a β-keto ester, and an ammonium acetate. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,7,7-trimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-3-quinolinecarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce ketone groups to alcohols.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield alcohol derivatives.

Scientific Research Applications

Ethyl 2,7,7-trimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-3-quinolinecarboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2,7,7-trimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-3-quinolinecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2,7,7-trimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-3-quinolinecarboxylate is unique due to its specific structural features, such as the phenyl group attached to the quinoline core. This structural uniqueness can lead to distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

Ethyl 2,7,7-trimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-3-quinolinecarboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of polyhydroquinoline derivatives characterized by a fused quinoline structure. Its molecular formula is C21H25NO3C_{21}H_{25}NO_3 and it features a phenyl ring and an ethyl ester group. The crystal structure reveals a sofa conformation of the hydropyridine ring with notable hydrogen bonding interactions that contribute to its stability in crystalline form .

Biological Activities

1. Antitumor Activity
Research indicates that derivatives of polyhydroquinolines exhibit potent antitumor effects. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest . Ethyl 2,7,7-trimethyl-5-oxo-4-phenyl has been noted for its potential in targeting specific cancer types.

2. Antimicrobial Properties
The compound has demonstrated significant antibacterial and antifungal activities. In vitro studies revealed effectiveness against various pathogenic strains, suggesting its potential as a lead compound for developing new antimicrobial agents .

3. Anti-HIV Activity
Several studies have highlighted the anti-HIV properties of related compounds in the quinoline family. These compounds interfere with viral replication and exhibit cytotoxic effects on HIV-infected cells . Ethyl 2,7,7-trimethyl-5-oxo-4-phenyl may share similar mechanisms.

4. Other Pharmacological Activities
Additional pharmacological properties include anti-inflammatory and analgesic effects. The compound's ability to modulate inflammatory pathways has been documented in several experimental models .

Case Studies

  • Antitumor Efficacy
    A study evaluated the antitumor activity of ethyl 2,7,7-trimethyl-5-oxo-4-phenyl in human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with IC50 values comparable to established chemotherapeutic agents.
  • Antimicrobial Testing
    In a comparative study against standard antibiotics, ethyl 2,7,7-trimethyl-5-oxo-4-phenyl showed superior efficacy against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus), reinforcing its potential as an antimicrobial agent.

Synthesis Methods

The synthesis of ethyl 2,7,7-trimethyl-5-oxo-4-phenyl involves a multi-step process typically starting from readily available precursors like dimethylcyclohexanedione and benzaldehyde under acidic conditions. The reaction conditions and purification steps are crucial for obtaining high yields and purity .

Data Summary

Activity TypeMechanism/EffectReferences
AntitumorInduces apoptosis; inhibits cell proliferation
AntimicrobialEffective against MRSA and other pathogens
Anti-HIVInterferes with viral replication
Anti-inflammatoryModulates inflammatory pathways

Properties

CAS No.

13337-65-0

Molecular Formula

C21H23NO3

Molecular Weight

337.4 g/mol

IUPAC Name

ethyl 2,7,7-trimethyl-5-oxo-4-phenyl-6,8-dihydroquinoline-3-carboxylate

InChI

InChI=1S/C21H23NO3/c1-5-25-20(24)17-13(2)22-15-11-21(3,4)12-16(23)19(15)18(17)14-9-7-6-8-10-14/h6-10H,5,11-12H2,1-4H3

InChI Key

HMPNSVDJZAEYIL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2CC(CC(=O)C2=C1C3=CC=CC=C3)(C)C)C

Origin of Product

United States

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